3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
GKA-71 is a potent glucokinase activator (GKA).
Brand Name:
Vulcanchem
CAS No.:
863504-35-2
VCID:
VC0528921
InChI:
InChI=1S/C21H23N3O6S2/c1-13(12-28-3)29-17-9-15(20(25)23-21-22-14(2)24-31-21)10-18(11-17)30-16-5-7-19(8-6-16)32(4,26)27/h5-11,13H,12H2,1-4H3,(H,22,23,24,25)/t13-/m0/s1
SMILES:
CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C
Molecular Formula:
C21H23N3O6S2
Molecular Weight:
477.6 g/mol
3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
CAS No.: 863504-35-2
Inhibitors
VCID: VC0528921
Molecular Formula: C21H23N3O6S2
Molecular Weight: 477.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 863504-35-2 |
---|---|
Product Name | 3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
Molecular Formula | C21H23N3O6S2 |
Molecular Weight | 477.6 g/mol |
IUPAC Name | 3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
Standard InChI | InChI=1S/C21H23N3O6S2/c1-13(12-28-3)29-17-9-15(20(25)23-21-22-14(2)24-31-21)10-18(11-17)30-16-5-7-19(8-6-16)32(4,26)27/h5-11,13H,12H2,1-4H3,(H,22,23,24,25)/t13-/m0/s1 |
Standard InChIKey | NXWJQVBBXSGVOG-ZDUSSCGKSA-N |
Isomeric SMILES | CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |
SMILES | CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |
Canonical SMILES | CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |
Appearance | Solid powder |
Description | GKA-71 is a potent glucokinase activator (GKA). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(2-methoxy-1-methylethoxy)-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide GKA 71 GKA-71 GKA71 cpd |
Reference | 1: Baker DJ, Wilkinson GP, Atkinson AM, Jones HB, Coghlan M, Charles AD, Leighton B. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes. Br J Pharmacol. 2014 Apr;171(7):1642-54. PubMed PMID: 24772484; PubMed Central PMCID: PMC3966745. 2: Winzell MS, Coghlan M, Leighton B, Frangioudakis G, Smith DM, Storlien LH, Ahrén B. Chronic glucokinase activation reduces glycaemia and improves glucose tolerance in high-fat diet fed mice. Eur J Pharmacol. 2011 Aug 1;663(1-3):80-6. doi: 10.1016/j.ejphar.2011.05.009. Epub 2011 May 11. PubMed PMID: 21586282. 3: Gill D, Brocklehurst KJ, Brown HW, Smith DM. Upregulation of β-cell genes and improved function in rodent islets following chronic glucokinase activation. J Mol Endocrinol. 2011 Jul 18;47(1):59-67. doi: 10.1530/JME-10-0157. Print 2011 Aug. PubMed PMID: 21571864. |
PubChem Compound | 11612643 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume